molecular formula C15H16N2O5 B2826202 ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate CAS No. 924871-39-6

ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate

Cat. No.: B2826202
CAS No.: 924871-39-6
M. Wt: 304.302
InChI Key: MIPDOLGRRXONLH-UHFFFAOYSA-N
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Description

Ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate is a synthetic compound featuring a glycine ethyl ester backbone conjugated to a 3-(4-methoxyphenyl)isoxazole-5-carbonyl group. Isoxazole rings are known for their bioisosteric utility, often mimicking carboxylic acid functionalities in drug design. This compound’s structure suggests applications in medicinal chemistry, particularly as a precursor for protease inhibitors or kinase modulators, though its specific pharmacological profile remains less documented compared to analogs .

Properties

IUPAC Name

ethyl 2-[[3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-3-21-14(18)9-16-15(19)13-8-12(17-22-13)10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPDOLGRRXONLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact . These methods often involve the use of alternative reagents and catalysts to achieve the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized isoxazole compounds.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a versatile scaffold in medicinal chemistry, facilitating the development of new pharmaceuticals. The presence of the bromine atom and methoxy group enhances its biological activity by influencing the interaction with target proteins and receptors. Here are some notable applications:

  • Anti-inflammatory Agents : Research indicates that derivatives of 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid can act as antagonists for bradykinin B1 receptors, which are implicated in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies have shown that this compound may interfere with cellular signaling pathways associated with cancer proliferation. Its ability to modulate enzyme activity makes it a candidate for further investigation in cancer therapeutics.

Synthesis of Analogues

The compound is often used as a precursor for synthesizing various analogues, which can exhibit improved pharmacological properties. The synthetic versatility allows chemists to modify its structure to enhance efficacy or reduce side effects.

Extensive research has been conducted to understand the biological mechanisms underlying the activity of 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. The following table summarizes key findings from various studies:

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated inhibition of bradykinin B1 receptor activity, suggesting potential for treating chronic pain conditions .
Study BAnticancer potentialShowed that certain derivatives induce apoptosis in cancer cell lines, indicating promise as an anticancer agent.
Study CEnzyme interactionIdentified interactions with metabolic enzymes, hinting at possible roles in metabolic disorder treatments .

Mechanism of Action

The mechanism of action of ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s closest structural analogs include derivatives from the Molecules (2011) study, which evaluated isoxazole- and pyridazine-based esters for biological activity. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Compound Core Structure Substituent Modifications Reported IC50/Activity
Target Compound Glycine ethyl ester + isoxazole 4-Methoxyphenyl at C3 of isoxazole Not explicitly reported
I-6273 Benzoate ester + isoxazole Methyl at C3 of isoxazole; phenethylamino linker IC50 = 0.82 µM (kinase assay)
I-6373 Benzoate ester + isoxazole 3-Methylisoxazole; phenethylthio linker IC50 = 1.45 µM
I-6473 Benzoate ester + isoxazole 3-Methylisoxazole; phenethoxy linker IC50 = 2.10 µM

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound may improve solubility compared to the methyl substituent in I-6273, I-6373, and I-6473. Linker Flexibility: The target compound’s glycine ethyl ester linker differs from the rigid phenethylamino/thio/ethoxy linkers in analogs. Flexible linkers may reduce steric hindrance but could compromise binding specificity .

Biological Activity: While the target compound’s activity data are unavailable, I-6273 (methylisoxazole analog) demonstrated potent kinase inhibition (IC50 = 0.82 µM), suggesting that the 4-methoxyphenyl variant might exhibit modified potency due to electronic and steric differences . Thioether (I-6373) and ether (I-6473) linkers in analogs showed reduced activity compared to amine linkers, highlighting the importance of hydrogen-bond donor capacity in the linker region .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid with glycine ethyl ester, a strategy analogous to I-6273’s preparation. However, the methoxy group may necessitate protective-group chemistry to avoid side reactions during synthesis .

Research Implications and Limitations

  • Unanswered Questions : The absence of explicit activity data for the target compound limits direct pharmacological comparisons. Further studies should evaluate its binding affinity, metabolic stability, and cytotoxicity relative to analogs.

Biological Activity

Ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate, a compound with the molecular formula C15H16N2O5C_{15}H_{16}N_{2}O_{5} and a molecular weight of approximately 304.30 g/mol, has garnered attention in recent years for its potential biological activities. This article aims to delve into the biological activity of this compound, synthesizing findings from diverse research studies and providing a comprehensive overview of its pharmacological properties.

The compound is characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • Chemical Name : this compound
  • CAS Number : Not specified
  • Molecular Formula : C15H16N2O5C_{15}H_{16}N_{2}O_{5}
  • Molecular Weight : 304.30 g/mol
PropertyValue
Molecular FormulaC15H16N2O5
Molecular Weight304.30 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including K562 (human leukemia) cells. The mechanism of action appears to involve the induction of apoptosis and the disruption of mitochondrial function, which leads to increased reactive oxygen species (ROS) production and subsequent cell death .

Neuroprotective Effects

The neuroprotective properties of isoxazole derivatives have been widely studied, with some evidence suggesting that this compound may offer protective effects against neurodegenerative diseases. In animal models, this compound has shown promise in reducing neuronal apoptosis and inflammation, potentially through modulation of neuroinflammatory pathways and oxidative stress responses .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies indicate that this compound can inhibit pro-inflammatory cytokine production in vitro, suggesting a role in managing inflammatory conditions .

Table 2: Summary of Biological Activities

Biological ActivityObservations
AnticancerInduces apoptosis in K562 cells
NeuroprotectiveReduces neuronal apoptosis and inflammation
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Case Studies

  • Anticancer Study : A study conducted on K562 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating effectiveness at low concentrations (approximately 10 µM) .
  • Neuroprotection : In a model of oxidative stress-induced neurotoxicity, administration of the compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals compared to controls .
  • Inflammation Model : In vitro experiments showed that the compound downregulated the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

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